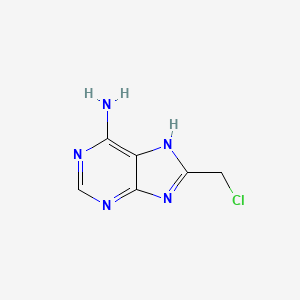

8-(chloromethyl)-1H-purin-6-amine

説明

8-(クロロメチル)-1H-プリン-6-アミンは、プリンファミリーに属する化学化合物です。プリンは、ピリミジン環とイミダゾール環が融合した複素環式芳香族有機化合物です。

特性

分子式 |

C6H6ClN5 |

|---|---|

分子量 |

183.60 g/mol |

IUPAC名 |

8-(chloromethyl)-7H-purin-6-amine |

InChI |

InChI=1S/C6H6ClN5/c7-1-3-11-4-5(8)9-2-10-6(4)12-3/h2H,1H2,(H3,8,9,10,11,12) |

InChIキー |

UFVHGJIXMLNVJN-UHFFFAOYSA-N |

正規SMILES |

C1=NC(=C2C(=N1)N=C(N2)CCl)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

8-(クロロメチル)-1H-プリン-6-アミンの合成は、通常、プリン誘導体のクロロメチル化によって行われます。 一般的な方法の一つは、塩化亜鉛または塩化アルミニウムなどのルイス酸触媒の存在下、クロロメチルメチルエーテルまたはクロロメチルエチルエーテルなどのクロロメチル化剤とプリンを反応させる方法です . 反応は通常、ジクロロメタンなどの不活性溶媒中で低温で行い、反応速度を制御し、収率を向上させます .

工業的製造方法

工業規模での製造では、反応パラメーターとスケーラビリティをより良く制御するために、連続フロー反応器を使用することでプロセスを最適化できます。 環境に優しい触媒と溶媒の使用も、環境への影響を最小限に抑えるために検討されています .

化学反応の分析

科学研究への応用

8-(クロロメチル)-1H-プリン-6-アミンは、科学研究においていくつかの用途があります。

科学的研究の応用

8-(chloromethyl)-1H-purin-6-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.

Materials Science: It is used in the development of novel materials with specific electronic properties.

Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.

作用機序

類似の化合物との比較

類似の化合物

6-クロロプリン: 類似の反応性を持つ別の塩素化プリン誘導体ですが、生物学的活性は異なります.

8-ブロモメチル-1H-プリン-6-アミン: 臭素の存在により、類似の化学的性質を持つ臭素化アナログですが、反応性は異なります.

8-(ヒドロキシメチル)-1H-プリン-6-アミン: 反応性と用途が異なる水酸化誘導体.

類似化合物との比較

Similar Compounds

6-chloropurine: Another chlorinated purine derivative with similar reactivity but different biological activity.

8-bromomethyl-1H-purin-6-amine: A brominated analogue with similar chemical properties but different reactivity due to the presence of bromine.

8-(hydroxymethyl)-1H-purin-6-amine: A hydroxylated derivative with different reactivity and applications.

Uniqueness

Its ability to form covalent bonds with nucleophilic sites in biological molecules makes it a valuable compound for drug development .

生物活性

8-(Chloromethyl)-1H-purin-6-amine is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, which includes a chloromethyl group at the 8-position of the purine ring, suggests that it may interact with various biological targets, including enzymes and receptors.

- Molecular Formula: C7H8ClN5

- Molecular Weight: 185.62 g/mol

- CAS Number: 102077-48-5

The biological activity of 8-(chloromethyl)-1H-purin-6-amine is primarily attributed to its ability to act as an enzyme inhibitor. It has been shown to inhibit certain kinases, which are crucial in various signaling pathways involved in cell proliferation and survival. The inhibition of these enzymes can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

Enzyme Inhibition

Research indicates that 8-(chloromethyl)-1H-purin-6-amine exhibits significant inhibitory effects on specific enzymes involved in cancer progression. For instance, it has been identified as a potent inhibitor of the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). The compound demonstrated an IC50 value ranging from 0.040 to 0.090 μM in assays evaluating its effectiveness against Bcr-Abl variants .

Anticancer Properties

In vitro studies have shown that this compound can reduce the viability of various cancer cell lines, including those resistant to traditional therapies. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. In one study, treatment with 8-(chloromethyl)-1H-purin-6-amine resulted in significant cytotoxic effects on leukemia cells, with a GI50 (growth inhibition concentration) of approximately 6.4–11.5 μM .

Study 1: Inhibition of Bcr-Abl Kinase

In a detailed investigation into the efficacy of 8-(chloromethyl)-1H-purin-6-amine against Bcr-Abl positive cells, researchers found that the compound effectively inhibited cell growth and induced apoptosis. The study utilized KCL22 cells expressing the Bcr-AblT315I mutation, demonstrating that while traditional inhibitors like imatinib were ineffective (GI50 > 20 μM), 8-(chloromethyl)-1H-purin-6-amine showed promising results .

Study 2: Comparative Analysis with Other Purines

A comparative study assessed the biological activity of various purine derivatives, including 8-(chloromethyl)-1H-purin-6-amine. Results indicated that this compound exhibited superior selectivity and potency against targeted kinases compared to other derivatives, suggesting its potential as a lead compound for further development.

Data Summary

| Biological Activity | IC50/Effect | Cell Line |

|---|---|---|

| Bcr-Abl Inhibition | IC50: 0.040 - 0.090 μM | KCL22 (CML) |

| Cytotoxicity | GI50: 6.4 - 11.5 μM | Various leukemia cells |

| Enzyme Inhibition | Significant inhibition observed | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。